ethyl 5-amino-1H-pyrazole-4-carboxylate
Overview
Description
Ethyl 5-amino-1H-pyrazole-4-carboxylate is a chemical compound with the empirical formula C6H9N3O2 . It is provided to early discovery researchers as part of a collection of unique chemicals . The product is sold “as-is” without any representation or warranty .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, coordination compounds of Cu (II) were synthesized with ethyl-5-amino-1-methyl-1H-pyrazole-4-carboxylate (L) and different co-ligands . Another study reported the synthesis of 3,5-substituted pyrazole derivatives by treating terminal alkynes with aromatic aldehyde, molecular iodine, and hydrazines .Molecular Structure Analysis
The molecular structure of ethyl 5-amino-1H-pyrazole-4-carboxylate can be viewed using Java or Javascript . The compound has a linear formula of C6H9N3O2 .Chemical Reactions Analysis
Ethyl 5-amino-1-phenyl-4-pyrazolecarboxylate, a related compound, has been used as an internal standard for the GC-MS determination of etomidate . Another study reported the reaction of 2-(1,3-dithiolan-2-ylidene)malononitrile with ethyl 5-amino-1-phenyl-4-pyrazolecarboxylate to yield 3,3′-{disulfandiylbis[(ethane-2,1-diyl)sulfanediyl]}bis-(5-amino-1-phenyl-1H-pyrazole-4-carbonitrile) .Physical And Chemical Properties Analysis
Ethyl 5-amino-1H-pyrazole-4-carboxylate has a molecular weight of 155.15 . The compound has a density of 1.3±0.1 g/cm3 .Scientific Research Applications
Synthesis of Novel Compounds
- Ethyl 5-amino-1H-pyrazole-4-carboxylate is used in the selective synthesis of partially hydrogenated pyrazolo[3,4-b]pyridin-3-ones, which are important in the development of new chemical compounds (Lebedˈ et al., 2012).
Corrosion Inhibition
- Derivatives of ethyl 5-amino-1H-pyrazole-4-carboxylate, such as ethyl 6-amino-3-methyl-4-(p-tolyl)-2,4-dihydropyrano[2,3,C]pyrazole-5-carboxylate, have shown significant corrosion inhibition properties for mild steel in industrial applications (Dohare et al., 2017).
Crystallography and Molecular Structure
- The crystal structure of ethyl 5-amino-1H-pyrazole-4-carboxylate derivatives has been determined, providing valuable insights into the molecular conformation and potential applications in material science (Minga, 2005).
Synthesis of Antimicrobial and Anticancer Agents
- Novel pyrazole derivatives synthesized from ethyl 5-amino-1H-pyrazole-4-carboxylate have shown promising antimicrobial and anticancer activities, indicating potential pharmaceutical applications (Hafez et al., 2016).
Development of Fluorescent Molecules
- The compound ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate has been used in the synthesis of fluorescent molecules, offering potential uses in bioimaging and diagnostics (Wu et al., 2006).
Synthesis of Fused Heterocyclic Systems
- Ethyl 5-amino-1H-pyrazole-4-carboxylate plays a crucial role in synthesizing fused heterocyclic systems, which are significant in developing new chemical entities for various applications (Jose, 2017).
Development of Nitrogen-rich Hybrid Motifs
- Ethyl 5-amino-1H-pyrazole-4-carboxylate has been utilized in synthesizing nitrogen-rich piperazine-pyrimidine-pyrazole hybrid motifs, showing potential in pharmaceutical research and drug development (Vavaiya et al., 2022).
Safety And Hazards
The safety data sheet for a related compound, ethyl 5-amino-1-phenyl-4-pyrazolecarboxylate, recommends wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, and clothing . The compound may cause harm if swallowed, skin irritation, serious eye irritation, and may cause respiratory irritation .
Future Directions
Ethyl 5-amino-1H-pyrazole-4-carboxylate is used in the preparation of isoxazole-4-carboxylic acid derivatives and isoxazole-3,5-dicarboxamides . It acts as an intermediate in organic synthesis . This suggests that the compound could have potential applications in the synthesis of other complex molecules.
properties
IUPAC Name |
ethyl 5-amino-1H-pyrazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-2-11-6(10)4-3-8-9-5(4)7/h3H,2H2,1H3,(H3,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPXGHKWOJXQLQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10990206 | |
Record name | Ethyl 3-imino-2,3-dihydro-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10990206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 5-amino-1H-pyrazole-4-carboxylate | |
CAS RN |
6994-25-8, 1260243-04-6 | |
Record name | Ethyl 3-amino-1H-pyrazole-4-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6994-25-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Ethyl 5-amino-1H-pyrazole-4-carboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006994258 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 5-amino-1H-pyrazole-4-carboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1260243046 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6994-25-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521580 | |
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Record name | Ethyl 3-imino-2,3-dihydro-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10990206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 3-amino-1H-pyrazole-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.512 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | ETHYL 5-AMINO-1H-PYRAZOLE-4-CARBOXYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9GY5HA1GAA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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